molecular formula C11H15BrN2O B1520876 2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide CAS No. 1036540-46-1

2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide

Cat. No. B1520876
M. Wt: 271.15 g/mol
InChI Key: WBIAUEBLBSRVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide” is a chemical compound with the CAS Number: 1036540-46-1 . It has a molecular weight of 271.16 . The compound is used in scientific research, with applications including drug synthesis and studying molecular interactions.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrN2O/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9/h3-6,8,10H,7H2,1-2H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.

Scientific Research Applications

Molecular Structure and Conformational Analysis

  • Conformational Structure Studies : The conformational structure of related compounds, such as N-butyl-N-methyl-pyrrolidinium ions, has been studied using DFT calculations and Raman spectroscopy, revealing various conformations and their stability under different conditions (Fujimori et al., 2007).

Synthesis and Reactivity

  • Ionic Liquid Promoted Synthesis : Studies have shown that certain ionic liquids, such as 1-butyl-3-methylimidazolium bromide, can promote the synthesis of related compounds, offering a simpler reaction workup and reusability of the ionic liquid (Shaabani et al., 2006).
  • Pharmaceutical Development : Research on Brivaracetam, a structurally similar compound, has provided insights into the effects of sodium chloride on liquid-liquid miscibility, important for IV administration in epilepsy treatment (Couvrat et al., 2016).

Catalysis and Chemical Reactions

  • Catalytic Properties : Studies have investigated the use of pyridin-2-ylmethyl compounds as ligands in catalysis, demonstrating their effectiveness in various chemical reactions (Mejuto et al., 2015).

Potential in Drug Development

  • Drug Development Research : Some derivatives of pyridin-3-ylmethyl compounds have shown potential as CB2 cannabinoid receptor agonists, with applications in treating neuropathic pain (Chu et al., 2009).

Material Science and Color Tuning

  • Halochromism Studies : The research on pyridinium azomethine ylides stabilized by dicyanopyrazine group has opened avenues for using these compounds in reversibly colored materials responsive to external stimuli (Jung & Jaung, 2005).

properties

IUPAC Name

2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9/h3-6,8,10H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIAUEBLBSRVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CN=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide
Reactant of Route 6
Reactant of Route 6
2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.